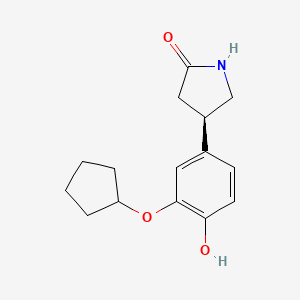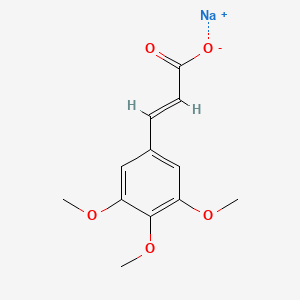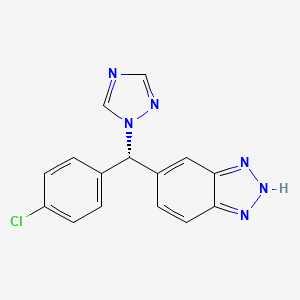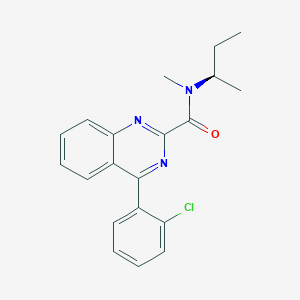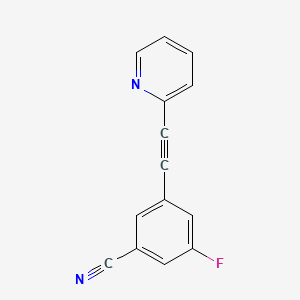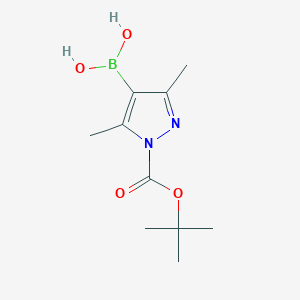
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boronic acid functional group (B(OH)2). They are known for their diverse range of applications from being used in the synthesis of complex organic molecules to potential therapeutic agents .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves transition-metal-catalyzed reactions . For instance, the tert-butoxycarbonyl (Boc) group can be used for nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles where the N-Boc-protected pyrroles and indole are selectively borylated into the 3 position .
Molecular Structure Analysis
The molecular formula of “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid” is C8H13BN2O4 . The exact mass is 212.096832 .
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions . They can also participate in copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 374.1±52.0 °C at 760 mmHg, and a melting point of 157-161°C . It is a solid substance .
科学的研究の応用
Application in Organic Chemistry
Boronic acids and their derivatives are widely used in organic chemistry . They are involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .
Application in Medicinal Chemistry
Boronic acids have been gaining interest in medicinal chemistry . They have been reported to have various biological activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Application in Synthesis of Marine Natural Product Pentabromopseudilin
Boronic acids and their derivatives have been used as starting materials for the synthesis of marine natural product pentabromopseudilin . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.
Application in Dipeptide Synthesis
tert-Butyloxycarbonyl-protected amino acid ionic liquids, which can be derived from commercially available tert-butyloxycarbonyl-protected amino acids like “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have been used in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application in Preparation of Enzymatic Inhibitors and Receptor Ligands
Boronic acids and their derivatives have been used in the preparation of several enzymatic inhibitors and receptor ligands . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.
Application in Synthesis of Hydroxyquinones
Boronic acids and their derivatives have been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . However, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.
Safety And Hazards
将来の方向性
Boronic acids, including “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have potential applications in various fields. In medicinal chemistry, they are being explored for their potential as therapeutic agents . In organic synthesis, they are valuable tools for constructing complex organic molecules .
特性
CAS番号 |
947533-31-5 |
|---|---|
製品名 |
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid |
分子式 |
C8H13BN2O4 |
分子量 |
212.012 |
IUPAC名 |
[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 |
InChIキー |
IUEPVMMFUSDDBJ-UHFFFAOYSA-N |
SMILES |
B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)
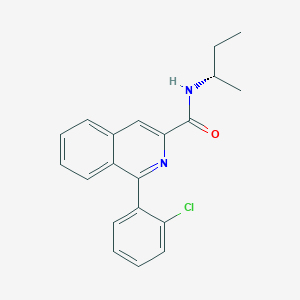
![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)
